D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride
Brand Name: Vulcanchem
CAS No.: 57704-36-6
VCID: VC0015621
InChI: InChI=1S/C11H14Cl2N2O3.ClH/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6;/h1-4,8-10,16-17H,5,14H2,(H,15,18);1H/t8-,9-;/m1./s1
SMILES: C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N.Cl
Molecular Formula: C11H15Cl3N2O3
Molecular Weight: 329.602

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride

CAS No.: 57704-36-6

Cat. No.: VC0015621

Molecular Formula: C11H15Cl3N2O3

Molecular Weight: 329.602

* For research use only. Not for human or veterinary use.

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride - 57704-36-6

Specification

CAS No. 57704-36-6
Molecular Formula C11H15Cl3N2O3
Molecular Weight 329.602
IUPAC Name N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride
Standard InChI InChI=1S/C11H14Cl2N2O3.ClH/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6;/h1-4,8-10,16-17H,5,14H2,(H,15,18);1H/t8-,9-;/m1./s1
Standard InChI Key AUVANTYWDCEWMP-VTLYIQCISA-N
SMILES C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N.Cl

Introduction

Chemical Identity and Structure

Basic Identification

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride represents a key compound in biochemical research with the following identification parameters:

ParameterInformation
CAS Number57704-36-6
Molecular FormulaC₁₁H₁₄Cl₂N₂O₃·HCl
Molecular Weight329.61 g/mol
IUPAC NameN-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride
Alternative NamesAmino-chloramphenicol hydrochloride, NH₂-CAM hydrochloride

The compound features a specific stereochemistry with the D-threo configuration, which is critical for its biological activity and structural properties .

Structural Characteristics

The structure of D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride consists of several key functional groups that define its chemical behavior:

  • An aminophenyl group at position 1

  • A dichloroacetamido group at position 2

  • Hydroxyl groups at positions 1 and 3 of the propanediol backbone

  • A hydrochloride salt form

The stereochemistry is specifically defined as (1R,2R), which is identical to the D-threo configuration as indicated in traditional nomenclature . This stereochemical arrangement is crucial for its relationship to chloramphenicol and its potential biological activities.

Chemical Descriptors

Advanced chemical descriptors provide additional structural information:

DescriptorValue
InChIInChI=1S/C11H14Cl2N2O3.ClH/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6;/h1-4,8-10,16-17H,5,14H2,(H,15,18);1H/t8-,9-;/m1./s1
InChIKeyAUVANTYWDCEWMP-VTLYIQCISA-N
SMILESC1=CC(=CC=C1C@HO)N.Cl
Accurate Mass328.0148 Da

These descriptors enable precise structural identification and database searching capabilities for researchers working with this compound .

Physicochemical Properties

Physical State and Appearance

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride typically appears as a white crystalline powder under standard laboratory conditions . This physical form facilitates its handling and storage in research settings.

Solubility and Stability

While comprehensive solubility data is limited in the available literature, the compound has been utilized in various experimental procedures that suggest compatibility with the following solvent systems:

  • Aqueous buffers (for biological assays)

  • Polar organic solvents (for synthesis and purification)

  • DMF (N,N-dimethylformamide) for conjugation reactions

The presence of both hydrophilic groups (amine, hydroxyl) and hydrophobic elements (aromatic ring, dichloroacetyl) in its structure suggests amphiphilic solubility characteristics.

Molecular Features

The compound exhibits important molecular characteristics that influence its interaction potential:

PropertyValue
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Monoisotopic Mass328.014825 Da

These properties are significant determinants of the compound's binding capabilities and pharmacological potential .

Synthesis and Preparation Methods

Historical Context

Relationship to Chloramphenicol

Structural Comparison

Research Applications

Enzyme Mechanism Studies

One of the most significant applications of D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride is in the investigation of enzymatic mechanisms. In a study by McCombie et al. (2016), the compound (referred to as NH₂-CAM) was utilized to elucidate the mechanism of six-electron aryl-N-oxygenation by non-heme diiron enzymes . This research demonstrated that:

  • The compound served as a key substrate for understanding how enzymes perform multi-electron oxidations

  • It enabled tracking of reaction intermediates in a sequential oxidation pathway

  • The stability of reaction intermediates allowed for detailed mechanistic investigations

This application highlights the compound's value in fundamental enzymology and bioinorganic chemistry research.

Immunoassay Development

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride has been employed in the development of analytical methods for detecting chloramphenicol and related compounds. Research by Wang et al. (as referenced in search result 4) describes using this compound in the creation of:

  • Indirect competitive enzyme-linked immunosorbent assays (ic-ELISA)

  • Immunochromatographic test strips for rapid detection

These techniques achieved remarkable sensitivity, with:

  • Quantitative working range of 0.11-1.36 ng/mL

  • IC50 value of 0.39 ng/mL

  • Cross-reactivity profiles with related compounds

This application demonstrates the compound's utility in analytical chemistry and food/pharmaceutical safety testing.

Synthesis of Derivatives

The compound serves as an important precursor for synthesizing additional derivatives. For example, researchers have prepared nitroso (NO-CAM) and hydroxylamine (NH(OH)-CAM) derivatives from the amino compound through controlled oxidation processes . These derivatives are crucial for studying oxidation mechanisms and developing analytical standards.

SupplierProduct CodeAvailable FormatsPurity
Toronto Research ChemicalsTRC-A622670NeatResearch grade
Aladdin ScientificD33761825mg, 100mg98%
Cymit QuimicaTR-A62267050mg, 100mg, 250mgResearch grade
Pharm AffiliatesPA 03 39510VariousResearch grade
Zibo Dorne Chemical TechnologyNot specifiedCustom99%

These suppliers primarily cater to research institutions and pharmaceutical development laboratories .

Analytical Methods and Characterization

Spectroscopic Identification

While comprehensive spectroscopic data is limited in the available literature, identification and characterization of D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride typically involves:

  • Nuclear Magnetic Resonance (¹H-NMR) spectroscopy

  • Mass spectrometry for molecular weight confirmation

  • Infrared spectroscopy for functional group identification

These methods collectively confirm the structural integrity and purity of the compound .

Chromatographic Analysis

Purification and analysis of the compound and its derivatives commonly employ chromatographic techniques:

  • Normal phase chromatography (SiO₂, ethyl acetate) for final purification

  • Thin-layer chromatography for reaction monitoring

  • Column chromatography (silica gel 200-300 mesh) using petroleum ether/ethyl acetate gradient systems

These techniques ensure the isolation of high-purity material suitable for sensitive research applications.

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